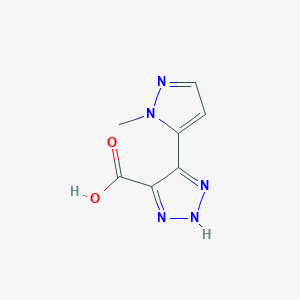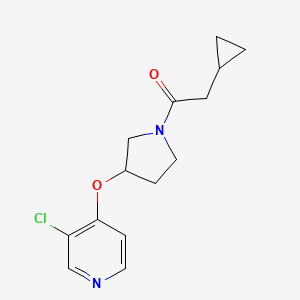
Cyclobut-2-enylmethyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobut-2-enylmethyl bromide is a chemical compound used in various chemical reactions . It’s involved in the synthesis of other compounds and has been studied for its unique reactivity .
Synthesis Analysis
The synthesis of this compound involves the reduction of the compound with tri-n-butyltin hydride . This reaction gives 3-methylcyclobutene along with trans- and cis-penta-1,3-diene and penta-1,4-diene . The diene products are formed by β-scission of the intermediate cyclobut-2-enylmethyl radicals to give pentadienyl radicals which accept hydrogen at the terminal .Chemical Reactions Analysis
In chemical reactions, this compound undergoes β-scission to form pentadienyl radicals . This process involves the breaking of a bond in the cyclobutene ring and the formation of new compounds .Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Radical Chemistry :
- Walton (1989) studied the reduction of cyclobut-2-enylmethyl bromide, highlighting how the intermediate radicals change little with increased product radical stabilization, supporting the principle of non-perfect synchronisation in radical ring-opening reactions (Walton, 1989).
- Davies et al. (1981) investigated the formation of pentadienyl radicals from cyclobut-2-enylmethyl radicals, providing insights into homolytic fission and radical behavior (Davies et al., 1981).
Synthetic Chemistry and Compound Formation :
- Kiefer and Roberts (1962) synthesized 1-methylcyclobut-2-enyl bromide, contributing to the understanding of solvolysis rates in various bromides (Kiefer & Roberts, 1962).
- Mevellec and Huet (1995) described the use of this compound in the key step of synthesizing a novel cyclopropane carbocyclic nucleoside (Mevellec & Huet, 1995).
Photochemistry and Dynamics :
- Liu, Lau, and Butler (2006) investigated the photodissociation dynamics of cyclobutyl bromide at 234 nm using velocity map imaging, enhancing the understanding of photofragmentation processes (Liu, Lau, & Butler, 2006).
Organic Chemistry and Molecular Interactions :
- Toda and Ooi (1973) explored the interconversion between different cyclobutene derivatives, contributing to the knowledge of organic reaction mechanisms (Toda & Ooi, 1973).
- Gharbaoui, Legraverend, and Bisagni (1992) demonstrated a method for synthesizing adenine and ol derivatives using phenyl selenenyl bromide, showing the versatility of cyclobutene derivatives in synthetic chemistry (Gharbaoui, Legraverend, & Bisagni, 1992).
Medicinal Chemistry and Antiviral Research :
- Hayashi et al. (1990) synthesized cyclobut-A and cyclobut-G, carbocyclic oxetanocin analogs that inhibit HIV replication, indicating potential antiviral applications (Hayashi et al., 1990).
Wirkmechanismus
Safety and Hazards
Cyclobut-2-enylmethyl bromide is a chemical compound that should be handled with care . It’s considered hazardous by the OSHA Hazard Communication Standard . It’s flammable and can cause severe skin burns and eye damage . It’s recommended to use personal protective equipment when handling this compound .
Eigenschaften
IUPAC Name |
3-(bromomethyl)cyclobutene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-4-5-2-1-3-5/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQZNJRWIDZPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2909710.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909718.png)
![1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B2909719.png)
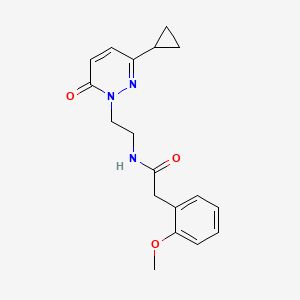
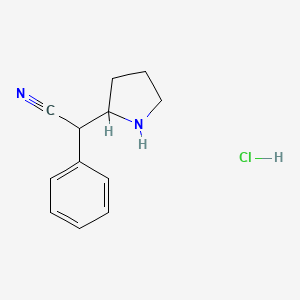
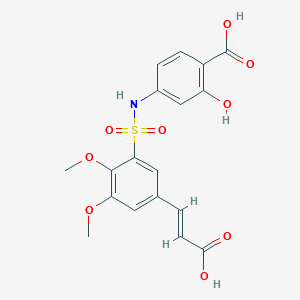
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2909726.png)
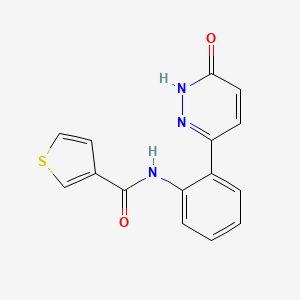

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909730.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2909731.png)
